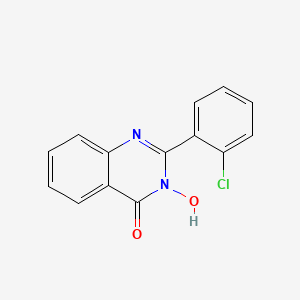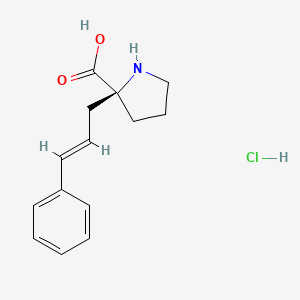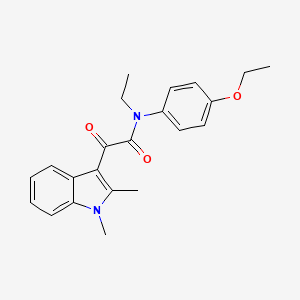![molecular formula C22H21N3O3 B2855856 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-12-8](/img/structure/B2855856.png)
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidoquinoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. The antiviral activity of this compound may be due to its ability to inhibit viral DNA replication, while its antimicrobial activity may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to inhibit the migration and invasion of cancer cells. In terms of antiviral activity, this compound has been shown to inhibit the replication of HSV-1 and HSV-2 in vitro. Moreover, this compound has been reported to exhibit bactericidal activity against gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione in lab experiments is its broad spectrum of biological activities. This compound has been reported to exhibit anticancer, antiviral, and antimicrobial properties, making it a versatile tool for various research applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione. One of the potential directions is to investigate the molecular mechanism of action of this compound in cancer cells. Additionally, further studies are needed to evaluate the in vivo efficacy and toxicity of this compound. Furthermore, the potential use of this compound as a lead compound for the development of novel anticancer, antiviral, and antimicrobial agents should be explored. Finally, the synthesis of analogs of this compound with improved solubility and bioavailability may enhance its potential applications in various fields.
Synthesis Methods
The synthesis of 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has been reported in the literature. The synthesis involves the reaction of 2-phenyl-4,5-dihydro-3H-pyrimido[4,5-b]quinoline-3,5-dione with 3-chloropropan-1-ol in the presence of a base, such as potassium carbonate or sodium hydroxide, under reflux conditions. The product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and antimicrobial activity against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-17-12-7-6-11-16(17)19(26)18-21(24)23-20(15-9-4-3-5-10-15)25(22(18)27)13-8-14-28-2/h3-7,9-12H,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWKEAJNIDXSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2855773.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/no-structure.png)

![Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855779.png)
![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)
![diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2855783.png)
![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2855785.png)
![N-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2855786.png)



